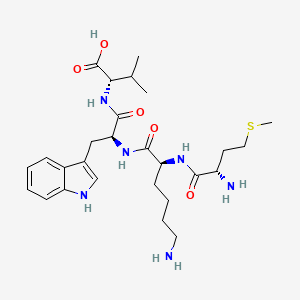![molecular formula C26H23BO3 B12519284 Bis[4-(benzyloxy)phenyl]borinic acid CAS No. 675828-79-2](/img/structure/B12519284.png)
Bis[4-(benzyloxy)phenyl]borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(benzyloxy)phenyl]borinic acid is an organoboron compound characterized by the presence of two benzyloxyphenyl groups attached to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[4-(benzyloxy)phenyl]borinic acid typically involves the reaction of 4-(benzyloxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with trimethyl borate to form the desired borinic acid . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(benzyloxy)phenyl]borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[4-(benzyloxy)phenyl]borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of bis[4-(benzyloxy)phenyl]borinic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group attached to boron.
4-(Benzyloxy)phenylboronic acid: Similar structure but with only one benzyloxyphenyl group.
Biphenyl-4-boronic acid: Contains two phenyl groups attached to boron, used in similar applications.
Uniqueness
Bis[4-(benzyloxy)phenyl]borinic acid is unique due to the presence of two benzyloxyphenyl groups, which can enhance its reactivity and provide additional functionalization sites. This makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
675828-79-2 |
|---|---|
Formule moléculaire |
C26H23BO3 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
bis(4-phenylmethoxyphenyl)borinic acid |
InChI |
InChI=1S/C26H23BO3/c28-27(23-11-15-25(16-12-23)29-19-21-7-3-1-4-8-21)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,28H,19-20H2 |
Clé InChI |
PZMQAOGSAKERAX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
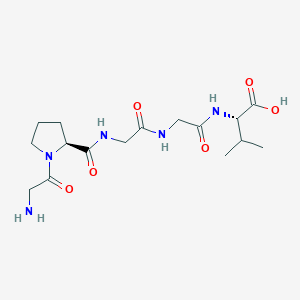
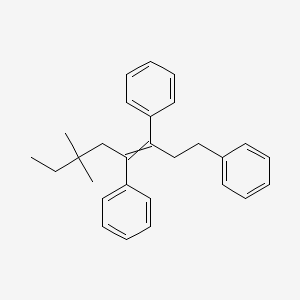
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
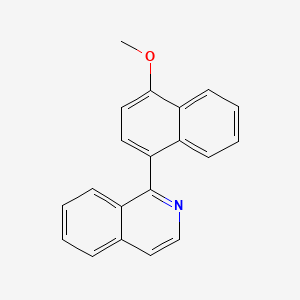
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
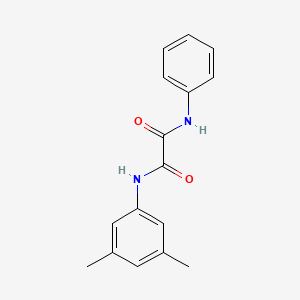
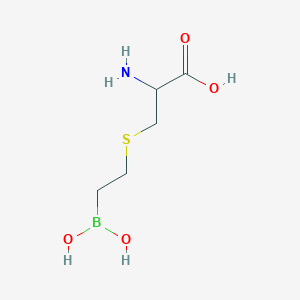
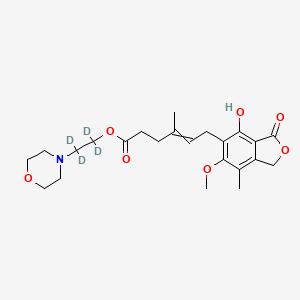
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
